(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with significant utility in organic synthesis. Its molecular formula is C13H19NO4, and it has a molecular weight of approximately 253.29 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a prop-2-yn-1-yl group, which contributes to its unique chemical properties and reactivity . It is often identified by its CAS number 959581-98-7.
The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves:
These steps may vary depending on the specific reagents and conditions used .
This compound serves as an important chiral reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce chirality into synthetic pathways makes it valuable for creating enantiomerically pure compounds. Additionally, it may find applications in peptide synthesis and as an intermediate in the preparation of more complex molecular architectures .
Interaction studies involving (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid are essential for understanding its behavior in biological systems. Research may focus on:
Such studies would provide insights into its potential therapeutic applications and safety profile.
Several compounds share structural similarities with (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
Boc-(R)-γ-propargyl-L-proline | Contains a propargyl group | Used in similar applications but differs in chirality and substituents |
Boc-(R)-4-fluoro-L-proline | Contains a fluorine atom | Exhibits different reactivity due to the presence of fluorine |
Boc-(R)-4-(3-butenyl)-L-proline | Contains a butenyl side chain | Offers different synthetic pathways compared to propynyl derivatives |
These compounds highlight the structural diversity within this class of chiral amino acid derivatives, each offering unique reactivity profiles and applications .